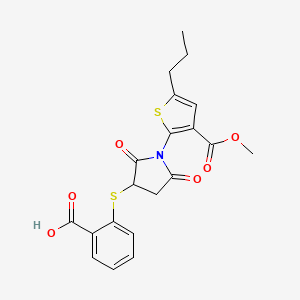

2-((1-(3-(Methoxycarbonyl)-5-propylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Description

Properties

IUPAC Name |

2-[1-(3-methoxycarbonyl-5-propylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6S2/c1-3-6-11-9-13(20(26)27-2)18(28-11)21-16(22)10-15(17(21)23)29-14-8-5-4-7-12(14)19(24)25/h4-5,7-9,15H,3,6,10H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOOPWYBCNJGON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(S1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-(Methoxycarbonyl)-5-propylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid typically involves multiple steps, including the formation of the thiophene ring, the pyrrolidine ring, and the benzoic acid moiety. The synthetic route may involve the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a dicarbonyl compound, followed by cyclization.

Formation of the Benzoic Acid Moiety: The benzoic acid moiety can be introduced through the reaction of a suitable benzene derivative with a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-(Methoxycarbonyl)-5-propylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced derivatives.

Substitution: The compound can undergo substitution reactions at the thiophene or benzoic acid moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or other reduced derivatives.

Scientific Research Applications

2-((1-(3-(Methoxycarbonyl)-5-propylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

Medicine: The compound may have potential therapeutic applications, although further research is needed to fully understand its pharmacological properties.

Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-((1-(3-(Methoxycarbonyl)-5-propylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves the binding of the compound to a target protein or enzyme, leading to modulation of its activity.

Comparison with Similar Compounds

Key Observations :

Core Scaffold Differences :

- The target compound’s benzoic acid and dioxopyrrolidine scaffold contrasts with the thiazolo-pyrimidine (11a/b) and pyrimidoquinazoline (12) cores in . This divergence likely alters solubility and target selectivity. For example, benzoic acid derivatives typically exhibit higher aqueous solubility compared to fused heterocycles like pyrimidoquinazolines .

Substituent Effects :

- The 3-(methoxycarbonyl)-5-propylthiophene group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability relative to the 5-methylfuran substituents in 11a/b and 12. However, furan-containing analogs (e.g., 11a/b) display higher yields (68% vs. 57% for 12), suggesting synthetic advantages for furan-based systems .

Functional Group Impact: The thioether linkage in the target compound differentiates it from the cyano groups in 11a/b and 12. The dioxopyrrolidinyl moiety may confer rigidity and mimic peptide bonds, a feature absent in the thiazolo-pyrimidine derivatives.

Thermal Stability :

- Compounds with fused aromatic systems (e.g., 12, m.p. 268–269°C) exhibit higher melting points than the target compound’s inferred analogs, indicating greater crystalline stability due to π-stacking interactions .

Research Findings and Methodological Considerations

- Synthetic Efficiency : The target compound’s synthesis likely involves multi-step protocols due to its complex substitution pattern. In contrast, compounds 11a/b and 12 were synthesized via one-pot reactions with moderate yields (57–68%), highlighting challenges in scaling up the target molecule .

- The dose-effect evaluation method described in could be applied to compare its efficacy with 11a/b or 12 in future studies .

Biological Activity

The compound 2-((1-(3-(methoxycarbonyl)-5-propylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C19H24N2O4S2

- Molecular Weight : 408.53 g/mol

- SMILES Notation : O=C(OC)C1=C(/N=C/NC2=C(C(OC)=O)C=C(CCC)S2)SC(CCC)=C1

This structure contains a benzoic acid moiety linked to a pyrrolidine derivative and a thiophene group, which may contribute to its biological activity.

1. Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of benzoic acid have been shown to scavenge free radicals and inhibit lipid peroxidation, thus protecting cells from oxidative stress .

2. Anticancer Properties

Recent studies have highlighted the potential anticancer effects of benzoic acid derivatives. The activation of apoptotic pathways through the inhibition of anti-apoptotic proteins such as Mcl-1 and Bfl-1 has been observed . This compound may selectively induce apoptosis in cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.

3. Protein Degradation Pathways

The compound has been evaluated for its ability to enhance protein degradation pathways, specifically the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). Studies showed that certain benzoic acid derivatives significantly increased the activity of these pathways in human fibroblasts, suggesting a role in cellular homeostasis and potential applications in age-related diseases .

Table 1: Summary of Biological Activities

Research Findings

A study conducted on benzoic acid derivatives demonstrated that certain compounds could activate cathepsins B and L, which play crucial roles in protein degradation and apoptosis . The results indicated that the compound exhibited no cytotoxicity at effective concentrations, suggesting a favorable safety profile for therapeutic applications.

Another investigation focused on the structural modifications of related compounds, revealing that specific functional groups significantly influence their binding affinity to target proteins involved in apoptosis . This highlights the importance of structural optimization in drug design.

Q & A

Basic: What are the standard synthetic protocols for preparing 2-((1-(3-(Methoxycarbonyl)-5-propylthiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid?

Methodological Answer:

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

- Step 1: React a thiophene precursor (e.g., 3-(methoxycarbonyl)-5-propylthiophene) with a pyrrolidinone derivative under reflux in acetic anhydride/acetic acid with sodium acetate as a catalyst .

- Step 2: Introduce the thio-benzoic acid moiety via nucleophilic substitution or coupling reactions. Use spectroscopic monitoring (e.g., TLC, IR) to track intermediate formation .

- Step 3: Purify intermediates via recrystallization (e.g., from DMF/water or acetic acid) .

Basic: How can researchers optimize purification methods for this compound?

Methodological Answer:

Purification often relies on solvent selection and crystallization techniques:

- Solvent Systems: Test polar/non-polar solvent pairs (e.g., ethanol/water, DMF/ice-water) based on compound solubility .

- Crystallization: Adjust cooling rates to improve crystal quality. For thermally sensitive intermediates, use low-temperature recrystallization .

- Chromatography: For complex mixtures, employ flash chromatography with gradients of ethyl acetate/hexane .

Advanced: How can contradictions in spectral data (e.g., NMR shifts or IR peaks) be resolved during structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation: Combine -NMR, -NMR, and HSQC/ HMBC to resolve ambiguous proton environments .

- Computational Modeling: Compare experimental IR peaks with density functional theory (DFT)-calculated vibrational spectra to confirm functional groups .

- Isotopic Labeling: Use deuterated analogs to isolate signals in crowded NMR regions .

Advanced: What mechanistic insights are critical for designing derivatives with enhanced bioactivity?

Methodological Answer:

- Reaction Pathway Analysis: Study intermediates via trapping experiments (e.g., using radical scavengers) to identify key steps like cyclization or thiyl radical formation .

- Electronic Effects: Modify substituents on the thiophene or benzoic acid moieties to alter electron density, impacting binding affinity (e.g., introducing electron-withdrawing groups via methoxycarbonyl) .

- Steric Considerations: Use X-ray crystallography or molecular docking to evaluate steric hindrance at the active site .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Methodological Answer:

- Matrix Interference: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids .

- Detection Limits: Optimize HPLC-MS parameters (e.g., ESI+ mode, m/z transitions) for sensitivity. Calibrate with deuterated internal standards .

- Stability During Analysis: Conduct short-term stability studies under analytical conditions (e.g., autosampler temperature, light exposure) .

Advanced: How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC-UV .

- Kinetic Analysis: Calculate degradation rate constants () and half-life () using Arrhenius plots for temperature-dependent stability .

- Light Sensitivity: Expose to UV/visible light (ICH Q1B guidelines) and assess photodegradation products via LC-MS .

Advanced: What strategies mitigate conflicting biological activity data between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic Profiling: Measure bioavailability, metabolic clearance (e.g., liver microsome assays), and plasma protein binding to explain efficacy gaps .

- Dose-Response Refinement: Use Hill equation modeling to correlate in vitro IC values with in vivo dosing regimens .

- Metabolite Identification: Perform UPLC-QTOF-MS on plasma/tissue samples to detect active or inhibitory metabolites .

Advanced: How can computational modeling predict structure-activity relationships (SAR) for novel analogs?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., with COX-2 or kinases) to identify critical hydrogen bonds/π-π interactions .

- QSAR Modeling: Train models using descriptors like logP, polar surface area, and HOMO/LUMO energies from DFT calculations .

- ADMET Prediction: Use tools like SwissADME to forecast absorption, toxicity, and cytochrome P450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.